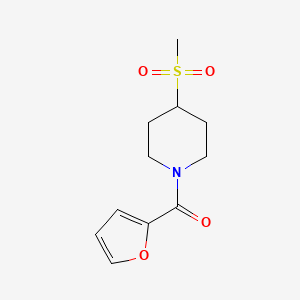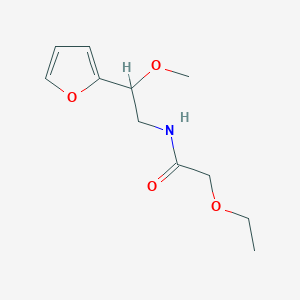![molecular formula C18H18N2O4S B2435164 N-(3-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898462-85-6](/img/structure/B2435164.png)
N-(3-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide derivative with a complex heterocyclic structure. Sulfonamides are a group of compounds known for their antibacterial properties . The presence of the pyrrolo[3,2,1-ij]quinoline moiety suggests that this compound might have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolo[3,2,1-ij]quinoline core, a common structure in many biologically active compounds . The 3-methoxyphenyl group and the sulfonamide group would be attached to this core .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions. For example, its solubility would depend on the pH of the solution, as both the sulfonamide group and the quinoline nitrogen can accept or donate protons .Applications De Recherche Scientifique
Diuretic and Hypertension Treatment
N-(3-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide and its derivatives show promise in the treatment of hypertension due to their strong diuretic properties. Shishkina et al. (2018) studied polymorphic modifications of a related compound, highlighting its potential as a new hypertension remedy (Shishkina et al., 2018).
Antitubercular Activity
Compounds within this family, including derivatives of N-(3-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, have been explored for their antitubercular activity. Ukrainets et al. (2007) synthesized a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides and studied their effects on tuberculosis (Ukrainets et al., 2007).
Antibacterial Properties
There is also evidence of antibacterial properties in this class of compounds. Ishikawa et al. (1990) synthesized a series of substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids with notable efficacy against gram-positive and gram-negative bacteria (Ishikawa et al., 1990).
Fungicidal Activity
The synthesis of pyrrolo[3,2,1-ij]quinolin-4-ones, including compounds similar to N-(3-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, has been associated with potential fungicidal activity. Kappe and Kappe (2009) report the synthesis of these compounds starting from 6-hydroxy-1,2-dihydro-4-pyrrolo[3,2,1-ij]quinolin-4-ones (Kappe & Kappe, 2009).
Cancer Research
Recent studies indicate potential applications in cancer research. Juan Ma and Guo-Hua Gong (2022) synthesized a series of novel quinoline sulfonamide derivatives, including compounds similar to N-(3-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, demonstrating inhibitory effects on tumor cell lines (Ma & Gong, 2022).
Asthma Treatment
Compounds in the pyrrolo[3,2,1-ij]quinoline class have been studied for their potential in treating asthma, due to their antagonism against histamine, platelet activating factor (PAF), and leukotrienes. Paris et al. (1995) synthesized and evaluated a series of these derivatives for their therapeutic application in asthma (Paris et al., 1995).
Orientations Futures
The study of new sulfonamide derivatives with complex heterocyclic structures is a promising area of research, given the wide range of biological activities of these compounds . This particular compound, with its pyrrolo[3,2,1-ij]quinoline core, could be of interest for the development of new drugs .
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-24-15-4-2-3-14(11-15)19-25(22,23)16-9-12-5-6-17(21)20-8-7-13(10-16)18(12)20/h2-4,9-11,19H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZFGNDCLMIUAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

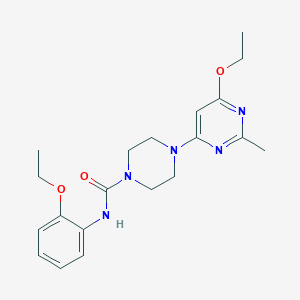

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2435084.png)
![4-azepan-1-yl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2435085.png)
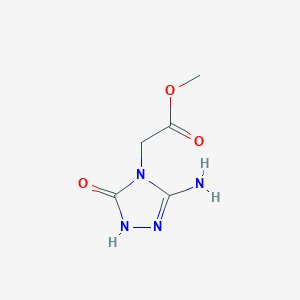
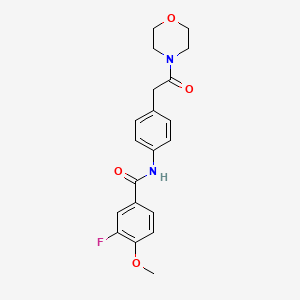
![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2435091.png)
![3-Methyl-2-propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2435092.png)
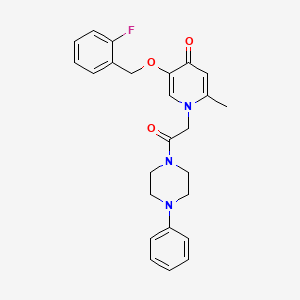
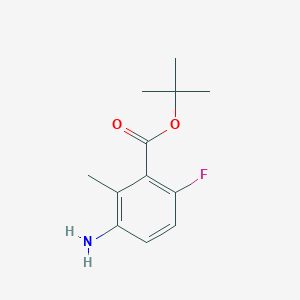
![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2435100.png)
